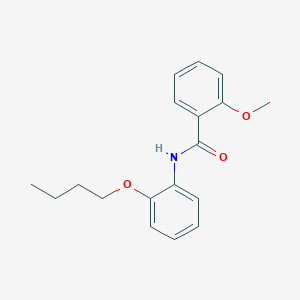
N-(2-butoxyphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butoxyphenyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group attached to a phenyl ring and a methoxy group attached to a benzamide structure
作用機序
Target of Action
N-(2-butoxyphenyl)-2-methoxybenzamide (N23Ps) is a novel class of antifibrotic therapeutics . The primary targets of N23Ps are aberrant fibroblasts, which are responsible for the excessive deposition of extracellular matrix (ECM) in fibrotic diseases .
Mode of Action
N23Ps interact with their targets by suppressing myofibroblast transdifferentiation, ECM deposition, cellular contractility, and altering cell shapes . This unique mode of action inhibits the fibrogenic processes that lead to fatal chronic diseases .
Biochemical Pathways
Transcriptomics studies have identified smurf2 as a potential therapeutic target network . SMURF2 is a known regulator of TGF-beta signaling, which plays a crucial role in fibrosis. Therefore, it is plausible that N23Ps may exert their antifibrotic effects by modulating this pathway.
Result of Action
The molecular and cellular effects of N23Ps action include the suppression of myofibroblast transdifferentiation and ECM deposition . This results in the inhibition of fibrogenic processes, thereby preventing the progression of fibrotic diseases . Antifibrotic activity of N23Ps was verified by proteomics in a human ex vivo tissue fibrosis disease model, suppressing profibrotic markers SERPINE1 and CXCL8 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butoxyphenyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2-butoxyaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: N-(2-butoxyphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-methoxybenzoic acid derivatives.
Reduction: Formation of N-(2-butoxyphenyl)-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
科学的研究の応用
N-(2-butoxyphenyl)-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antifibrotic agent.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Research: It is used in studies to understand the interaction of small molecules with biological targets, providing insights into drug design and development.
類似化合物との比較
N-(2-butoxyphenyl)-3-(phenyl)acrylamide: Another compound with antifibrotic properties, but with a different structural framework.
N-(2-butoxyphenyl)-2-(2-methoxyethoxy)benzamide: Similar in structure but with an additional ethoxy group, which may alter its chemical and biological properties.
N-(2-butoxyphenyl)isonicotinamide:
Uniqueness: N-(2-butoxyphenyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and butoxy groups provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Additionally, its ability to inhibit extracellular matrix protein synthesis sets it apart from other similar compounds .
特性
IUPAC Name |
N-(2-butoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-4-13-22-17-12-8-6-10-15(17)19-18(20)14-9-5-7-11-16(14)21-2/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMGYQJLOPPGPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2879591.png)
![N-butyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2879592.png)
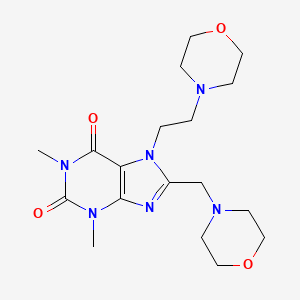
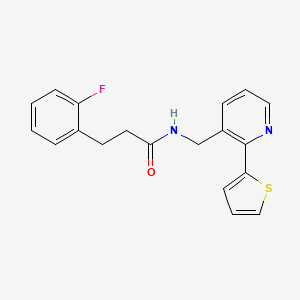
![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2879600.png)
![methyl 2-(4-{7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2879601.png)
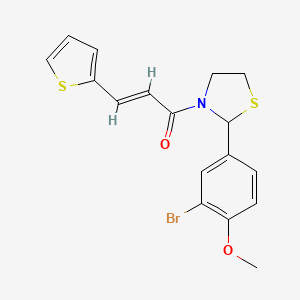
![N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide](/img/structure/B2879603.png)
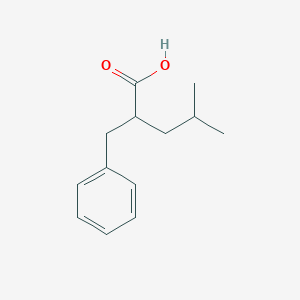

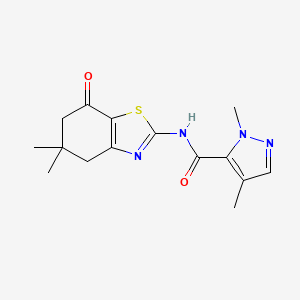
![1-[5-(2-Chlorophenyl)-2-thienyl]ethanone](/img/structure/B2879613.png)
![N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)
